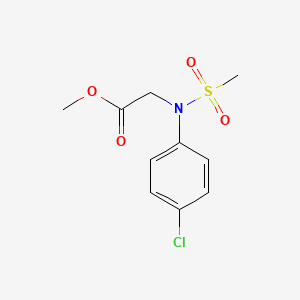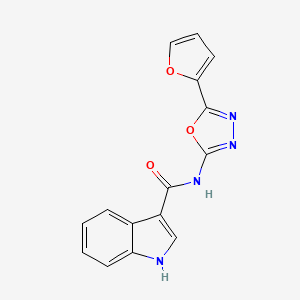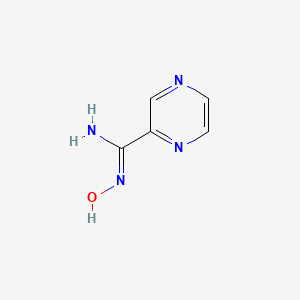
4-Methoxy-2,3,5-trimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3,5-trimethylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three methyl groups, one methoxy group, and one formyl group . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Regioselective Reductive Electrophilic Substitution:
- The behavior of protected derivatives of 3,4,5-trimethoxybenzaldehyde, closely related to 4-Methoxy-2,3,5-trimethylbenzaldehyde, has been investigated under electron transfer conditions from alkali metals in aprotic solvents. This research found that the 4-methoxy group can be regioselectively removed and substituted with various electrophiles (Azzena et al., 1992).
Synthesis of Dialkyl-1,3-dimethoxybenzenes:
- The regioselective replacement of the 4-methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under reductive electron-transfer conditions is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).
Linkers for Solid Phase Organic Synthesis:
- Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid phase organic synthesis. These aldehydes, when attached to ArgoGel resins and reacted with primary amines, yield benzylic secondary amines. These are then converted into various amide derivatives, showcasing the utility of these compounds in organic synthesis (Swayze, 1997).
Synthesis of Unsaturated Cyano-substituted Homo- and Copolyesters:
- 4-Hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzaldehyde was used in a study to synthesize unsaturated cyano-substituted homopolyesters, highlighting their potential in polymer chemistry. These polyesters exhibited amorphous properties, higher hydrophilicity, and solubility in certain organic solvents compared to reference polyesters (Mikroyannidis, 1995).
Synthesis of Bis-aldehyde Monomers for Electrically Conductive Polymers:
- Bis-aldehyde monomers, including variants of methoxybenzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers, characterized by various spectroscopic techniques, showed enhanced electrical conductivity, demonstrating the application of these compounds in the development of conductive materials (Hafeez et al., 2019).
Electrochemical Synthesis and Reaction Studies:
- Studies have been conducted on the electrochemical synthesis of 4-methoxybenzaldehyde and its reactions. For example, paired electrolysis was reported where 4-methoxybenzyl alcohol was converted to 4-methoxybenzaldehyde with simultaneous formation of other compounds, showcasing an environmentally friendly synthesis pathway (Sherbo et al., 2018).
Pharmaceutical and Biological Research:
- In pharmaceutical research, compounds like 4-hydroxy-3-methoxybenzaldehyde have been investigated for their anti-inflammatory, analgesic, and anti-asthmatic activities, demonstrating the biological significance of these derivatives (Jang, Lee, & Kim, 2010).
Green Chemistry and Synthesis:
- Environmentally friendly synthesis methods for methoxybenzaldehydes, such as anisaldehyde, have been developed, highlighting the importance of these compounds in green chemistry initiatives (Yu et al., 2012).
Spectroscopic Studies and Method Development:
- New Schiff bases of 4-hydroxy-3-methoxybenzaldehyde were synthesized and studied using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, demonstrating the importance of these compounds in analytical chemistry (Chigurupati et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-2,3,5-trimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(6-12)8(2)9(3)11(7)13-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKBXSYAGJVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2804810.png)
![2-((6-(4-fluorophenyl)-7-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804811.png)



![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804817.png)



![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)

